molecular formula C7H13ClO3 B8819291 chloromethyl neopentyl carbonate CAS No. 162691-14-7

chloromethyl neopentyl carbonate

Cat. No.: B8819291
CAS No.: 162691-14-7
M. Wt: 180.63 g/mol
InChI Key: VOYXHVPLPQAGKJ-UHFFFAOYSA-N
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Description

chloromethyl neopentyl carbonate is an organic compound with the molecular formula C6H11ClO3. It is a colorless to almost colorless liquid, primarily used as an intermediate in organic synthesis. This compound is known for its role in the production of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

chloromethyl neopentyl carbonate can be synthesized through several methods. One common approach involves the reaction of chloromethyl chloroformate with 2,2-dimethylpropanol in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

In industrial settings, the production of chloromethyl 2,2-dimethylpropyl carbonate often involves the use of continuous flow reactors to maintain optimal reaction conditions and to ensure consistent product quality. The process may also include purification steps such as distillation and crystallization to remove impurities and to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

chloromethyl neopentyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting chloromethyl 2,2-dimethylpropyl carbonate with an amine can yield a carbamate derivative, which is useful in pharmaceutical synthesis .

Scientific Research Applications

chloromethyl neopentyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloromethyl 2,2-dimethylpropyl carbonate involves its ability to act as an electrophile in chemical reactions. The chloromethyl group is highly reactive and can readily undergo nucleophilic substitution reactions. This reactivity is exploited in various synthetic processes to introduce functional groups into organic molecules .

Comparison with Similar Compounds

Similar Compounds

  • Chloromethyl isopropyl carbonate
  • Dimethyl carbonate
  • Ethyl chloroformate

Comparison

chloromethyl neopentyl carbonate is unique due to its specific structure, which imparts distinct reactivity and stability compared to similar compounds. For instance, it has a higher boiling point and greater stability under acidic conditions compared to chloromethyl isopropyl carbonate . Additionally, its reactivity profile makes it particularly useful in the synthesis of pharmaceuticals where precise control over reaction conditions is required .

Properties

CAS No.

162691-14-7

Molecular Formula

C7H13ClO3

Molecular Weight

180.63 g/mol

IUPAC Name

chloromethyl 2,2-dimethylpropyl carbonate

InChI

InChI=1S/C7H13ClO3/c1-7(2,3)4-10-6(9)11-5-8/h4-5H2,1-3H3

InChI Key

VOYXHVPLPQAGKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC(=O)OCCl

Origin of Product

United States

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